(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one (Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one
Brand Name: Vulcanchem
CAS No.: 537688-69-0
VCID: VC7729748
InChI: InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11-
SMILES: CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S
Molecular Formula: C21H20ClNO3S2
Molecular Weight: 433.97

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

CAS No.: 537688-69-0

Cat. No.: VC7729748

Molecular Formula: C21H20ClNO3S2

Molecular Weight: 433.97

* For research use only. Not for human or veterinary use.

(Z)-5-(4-((4-chlorobenzyl)oxy)-3-methoxybenzylidene)-3-isopropyl-2-thioxothiazolidin-4-one - 537688-69-0

Specification

CAS No. 537688-69-0
Molecular Formula C21H20ClNO3S2
Molecular Weight 433.97
IUPAC Name (5Z)-5-[[4-[(4-chlorophenyl)methoxy]-3-methoxyphenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one
Standard InChI InChI=1S/C21H20ClNO3S2/c1-13(2)23-20(24)19(28-21(23)27)11-15-6-9-17(18(10-15)25-3)26-12-14-4-7-16(22)8-5-14/h4-11,13H,12H2,1-3H3/b19-11-
Standard InChI Key IOWDHUHXQVGXSR-ODLFYWEKSA-N
SMILES CC(C)N1C(=O)C(=CC2=CC(=C(C=C2)OCC3=CC=C(C=C3)Cl)OC)SC1=S

Introduction

Synthesis and Reactivity

The compound is synthesized via Knoevenagel condensation between a substituted benzaldehyde precursor and a 3-isopropyl-2-thioxothiazolidin-4-one derivative. Key steps include:

  • Aldehyde preparation: 4-((4-Chlorobenzyl)oxy)-3-methoxybenzaldehyde is synthesized by alkylation of 3-methoxy-4-hydroxybenzaldehyde with 4-chlorobenzyl bromide.

  • Condensation: Reaction with 3-isopropyl-2-thioxothiazolidin-4-one under basic conditions (e.g., piperidine) to form the benzylidene-thiazolidinone scaffold.

Reactivity Profile:

  • Thioxo group: Susceptible to oxidation, forming sulfoxide/sulfone derivatives.

  • Benzylidene double bond: May undergo reduction or Michael addition reactions.

Table 2: Biological Activity of Analogous Thiazolidinones

Compound ClassActivityMechanismReference
3-Allyl-thiazolidinonesCOX-II inhibition (IC₅₀ ~2 μM)Competitive binding to COX-II active site
3-Aryl-thiazolidinonesAntiproliferative (IC₅₀ ~8–19 μM)Apoptosis induction via caspase activation

This compound’s 4-chlorobenzyloxy group enhances lipophilicity, potentially improving membrane permeability and target engagement.

Analytical Characterization

Key spectroscopic features include:

Table 3: Spectroscopic Data (Predicted)

TechniqueKey Signals
IRν(C=O) ~1700 cm⁻¹, ν(C=S) ~1250 cm⁻¹, ν(C-O-C) ~1100 cm⁻¹
¹H NMRδ 7.2–7.4 (aromatic H), δ 5.1 (OCH₂Ph), δ 3.8 (OCH₃), δ 1.2–1.4 (isopropyl)
¹³C NMRδ 190 (C=O), δ 170 (C=S), δ 55–60 (OCH₃, OCH₂Ph)

Research Gaps and Future Directions

  • Target identification: Molecular docking studies are needed to predict binding affinities for COX-II or kinases.

  • In vitro screening: Evaluation against cancer cell lines (e.g., MCF-7, HeLa) and inflammatory markers (e.g., TNF-α, IL-6).

  • SAR optimization: Modifying the isopropyl or methoxy groups to enhance potency .

This compound exemplifies the versatility of thiazolidinones in drug discovery, though further empirical validation is required to unlock its full therapeutic potential .

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